molecular formula C20H19NO5S B11405507 ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11405507
M. Wt: 385.4 g/mol
InChI Key: IZCXWVVYJSWIMM-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a chromene derivative under acidic or basic conditions. The reaction may involve the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the thiophene and chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4,5-DIMETHYL-2-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-5-25-20(24)17-11(3)12(4)27-19(17)21-18(23)16-9-14(22)13-7-6-10(2)8-15(13)26-16/h6-9H,5H2,1-4H3,(H,21,23)

InChI Key

IZCXWVVYJSWIMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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